molecular formula C10H21NO2 · HCl B613001 tert-butyl (2S)-2-amino-3,3-dimethylbutanoate CAS No. 31556-74-8

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate

Cat. No.: B613001
CAS No.: 31556-74-8
M. Wt: 223.74
InChI Key:
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Description

Tert-butyl (2S)-2-amino-3,3-dimethylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H21NO2 · HCl and its molecular weight is 223.74. The purity is usually 95%.
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Scientific Research Applications

Polymer Science

Venkataraman and Wooley (2006) explored the use of a L-valine-derived α-haloamide as an initiator for the atom transfer radical polymerization of tert-butyl acrylate. This research highlighted the controlled polymerization capabilities of tert-butyl acrylate initiated by compounds derived from amino acids like L-valine, leading to well-defined polymer structures with potential applications in drug delivery systems and materials science (Venkataraman & Wooley, 2006).

Organic Synthesis

In the realm of organic synthesis, Brenner et al. (2003) detailed the synthesis of various oxazolidinones using N-(tert-Butoxycarbonyl)-L-valine methyl ester among other compounds. This work contributes to the development of chiral auxiliaries and intermediates for synthesizing complex organic molecules, which are crucial in pharmaceutical research and development (Brenner, Vecchia, Leutert, & Seebach, 2003).

Biosynthesis

Harunari, Komaki, and Igarashi (2017) investigated the biosynthetic origins of butyrolactol A, an antifungal polyketide produced by a marine-derived Streptomyces. This study confirmed that the tert-butyl group in butyrolactol A is derived from valine, showcasing how understanding the biosynthetic pathways of natural products can lead to novel bioactive compounds with potential applications in agriculture and medicine (Harunari, Komaki, & Igarashi, 2017).

Mechanism of Action

Target of Action

H-Tle-OtBu, also known as tert-butyl (2S)-2-amino-3,3-dimethylbutanoate or tert-butyl 3-methyl-L-valinate, is a complex compound with a variety of potential targets. It is often used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of H-Tle-OtBu are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.

Mode of Action

The mode of action of H-Tle-OtBu is primarily through its role as a linker in the formation of ADCs and PROTACs . As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen . The exact interaction with its targets would depend on the specific ADC or PROTAC it is part of.

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-methyl-L-valinate: plays a significant role in biochemical reactions, particularly in the synthesis of β-unsaturated ketones, which are important for medicinal chemistry and organic synthesis . The compound interacts with various enzymes and proteins, including those involved in amino acid metabolism. For instance, it has been shown to undergo irreversible oxidation with multinuclear and intramolecular hydrogen, as well as nonpolar solvents . Additionally, tert-butyl 3-methyl-L-valinate reacts with amino acids under the influence of protonation or acid catalysts, forming conjugates that can be studied using electrochemical methods .

Cellular Effects

The effects of tert-butyl 3-methyl-L-valinate on various types of cells and cellular processes are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that tert-butyl 3-methyl-L-valinate can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . These effects can have significant implications for cellular health and function, particularly in the context of metabolic disorders and other diseases.

Molecular Mechanism

At the molecular level, tert-butyl 3-methyl-L-valinate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific context and target enzyme . The compound’s unique structure allows it to interact with specific binding sites on enzymes and other proteins, leading to changes in their activity and function. Additionally, tert-butyl 3-methyl-L-valinate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 3-methyl-L-valinate can change over time due to factors such as stability and degradation. The compound’s stability is influenced by various environmental conditions, including temperature, pH, and the presence of other chemicals . Over time, tert-butyl 3-methyl-L-valinate may degrade into other compounds, which can have different effects on cellular function. Long-term studies have shown that the compound can have lasting impacts on cellular health, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of tert-butyl 3-methyl-L-valinate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic pathways and cellular function . At higher doses, tert-butyl 3-methyl-L-valinate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These threshold effects are important to consider when designing experiments and interpreting results in animal studies.

Metabolic Pathways

tert-Butyl 3-methyl-L-valinate: is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in amino acid metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and health . For example, it has been shown to undergo oxidative N-dealkylation, a process that involves the removal of an alkyl group from the molecule . This reaction is catalyzed by specific enzymes and can have significant implications for the compound’s activity and function.

Transport and Distribution

Within cells and tissues, tert-butyl 3-methyl-L-valinate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of tert-butyl 3-methyl-L-valinate is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZORTGLYQDNMF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460127
Record name tert-butyl 3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61169-85-5
Record name tert-butyl 3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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